![molecular formula C16H18ClF3N2O5 B2678312 Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate CAS No. 306976-51-2](/img/structure/B2678312.png)
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate is a useful research compound. Its molecular formula is C16H18ClF3N2O5 and its molecular weight is 410.77. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Fluoroalanines
Research by Gerus et al. (2000) outlines a process using highly basic tris(diethylamino)-N-methylphosphazene for the fluoromethylation of diethyl N-acetylaminomalonate. This methodology allows the synthesis of fluoro- and difluoroalanine after acidic hydrolysis of the fluoromethylated products, demonstrating the compound's utility in the synthesis of modified amino acids (Gerus, I., Kolomeitsev, A., Kolycheva, M. I., & Kukhar, V., 2000).
Development of Anticancer Intermediates
A study by Xiong et al. (2018) highlights the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate as a crucial intermediate in the development of small molecule anticancer drugs. This compound, due to its nitrogen-containing water-soluble carboxylic acid structure, plays a significant role in the synthesis of kinase inhibitors, underscoring its importance in advancing cancer treatment research (Xiong, H., Duan, Y., Jia, S., Shi, D., Li, Z., & Tang, Q., 2018).
Exciplex Formation Studies
Yuan et al. (1989) focused on the synthesis and exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix. This research explored the interactions of bichromophoric compounds in solid matrices, providing insights into the molecular interactions and fluorescence properties of these compounds (Yuan, H., Guo, R., Zhen, J., Tazuke, S., & Párkányi, C., 1989).
Pyrimidine Derivatives Synthesis
The work of Chattopadhyay et al. (2005) presents a [5+1]-annulation route for the synthesis of quinazoline and fused pyrimidine derivatives, employing β-dicarbonyl compounds like diethyl malonate. This method offers a streamlined approach to creating complex heterocyclic compounds, critical for pharmaceutical development and materials science (Chattopadhyay, S. K., Dey, R., & Biswas, S., 2005).
Fluorescence Studies in Solid State and Solutions
Hagimori et al. (2012) synthesized 6-(4-diethylamino)phenyl-2-oxo-2H-pyran-3-carbonitorile derivatives, showcasing their fluorescence in solid states and solutions. This research underscores the potential applications of these compounds in fields requiring fluorescence-based detection and analysis (Hagimori, M., Mizuyama, N., Yokota, K., Nishimura, Y., Suzuta, M., Tai, C.-K., Wang, B.-C., Wang, S.-L., Shih, T., Wu, K.-D., Huang, Z., Tseng, S.-C., Chen, C.-Y., Lu, J.-W., Wei, H.-H., Kawashima, K., & Kawashima, S., 2012).
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O5/c1-4-26-13(24)15(22-9(3)23,14(25)27-5-2)7-12-11(17)6-10(8-21-12)16(18,19)20/h6,8H,4-5,7H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYFBFCAFUWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=N1)C(F)(F)F)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

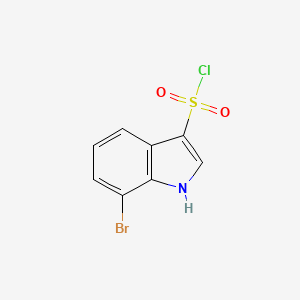
![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)


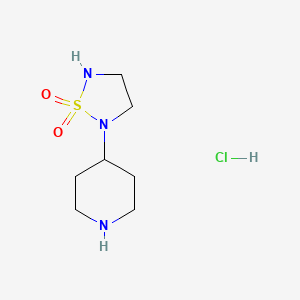
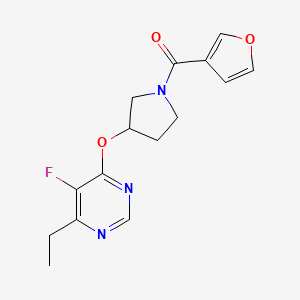
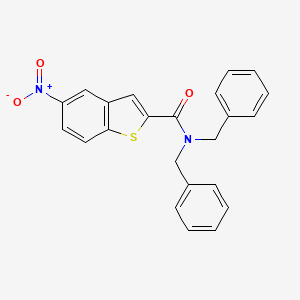

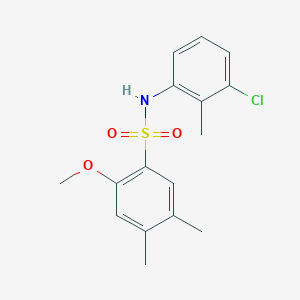
![(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2678246.png)
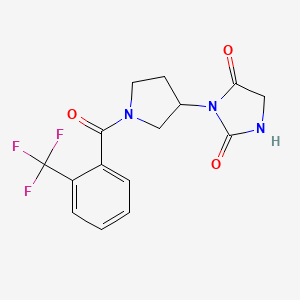
![2-[Amino(4-pyridinyl)methylene]malononitrile](/img/structure/B2678250.png)
![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)
![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2678252.png)